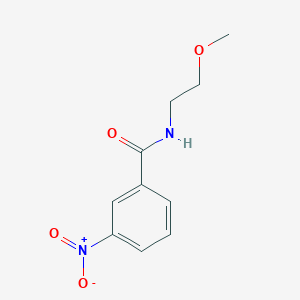

N-(2-甲氧基乙基)-3-硝基苯甲酰胺

描述

“N-(2-methoxyethyl)-3-nitrobenzamide” is a complex organic compound. It likely contains a nitro group (-NO2) attached to a benzamide moiety, with a methoxyethyl group (-OCH2CH3) also attached to the nitrogen .

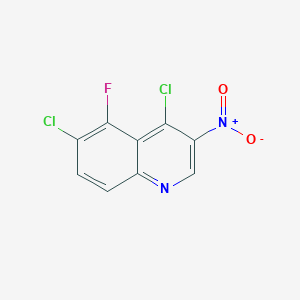

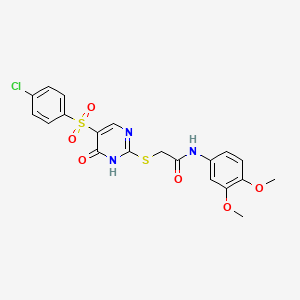

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of the nitro group would likely result in characteristic peaks in the IR spectrum .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro group, which is electron-withdrawing, and the methoxyethyl group, which may be electron-donating .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .科学研究应用

化学结构和性质

N-(2-甲氧基乙基)-3-硝基苯甲酰胺因其化学性质和结构而受到研究。Shtamburg 等人(2012 年)对密切相关的化合物 N-氯-N-甲氧基-4-硝基苯甲酰胺的研究揭示了其酰胺氮原子的高锥形度。这种结构见解对于理解相似化合物的反应性和潜在应用至关重要 (Shtamburg 等,2012 年)。

催化应用

研究还探索了类似于 N-(2-甲氧基乙基)-3-硝基苯甲酰胺的化合物的催化潜力。Zhou 等人(2018 年)合成了 N-甲氧基-4-硝基苯甲酰胺的环金属化配合物,并证明了它们在 C-H 键官能化反应中作为催化剂的有效性。这表明 N-(2-甲氧基乙基)-3-硝基苯甲酰胺在类似化学反应中可能的催化应用 (Zhou 等,2018 年)。

合成与衍生物

与 N-(2-甲氧基乙基)-3-硝基苯甲酰胺类似的化合物的衍生物的合成一直是研究的主题。Valenta 等人(1990 年)报道了各种 N-取代的 2-甲氧基-5-硝基苯甲酰胺的合成,突出了创造具有多种性质的化合物系列的多功能性和潜力 (Valenta 等,1990 年)。

缓蚀

Mishra 等人(2018 年)对 N-苯基-苯甲酰胺衍生物(包括具有硝基和甲氧基取代基的化合物)的研究表明了它们作为缓蚀剂的有效性。这表明 N-(2-甲氧基乙基)-3-硝基苯甲酰胺有可能被探索用于类似的应用 (Mishra 等,2018 年)。

作用机制

Target of Action

It is known that similar compounds, such as 2’-o-(2-methoxyethyl) antisense oligonucleotides, target specific rna sequences . These targets play a crucial role in regulating gene expression .

Mode of Action

Related compounds, such as 2’-o-(2-methoxyethyl) antisense oligonucleotides, work by binding to their target rna sequences through complementary base pairing . This interaction can lead to changes in gene expression .

Biochemical Pathways

For instance, changes in the plasma levels of certain metabolites have been observed in patients with myocardial infarction, indicating perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Pharmacokinetics

Related compounds, such as 2’-o-(2-methoxyethyl) antisense oligonucleotides, have been shown to have high plasma protein binding and a multiphasic decline in plasma concentrations following subcutaneous bolus administration .

Result of Action

For example, P-nitro-N-(2-methoxyethyl) aniline (MENA) has been recommended as a stabilizer in certain propellants .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-methoxyethyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-6-5-11-10(13)8-3-2-4-9(7-8)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSKLULBLVZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)

![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)

![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)

![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)